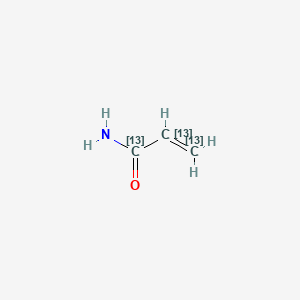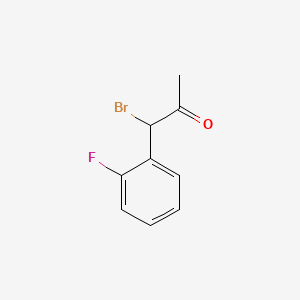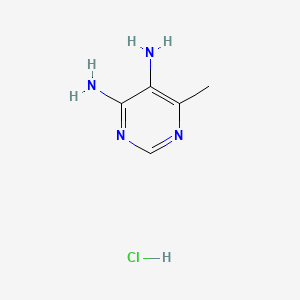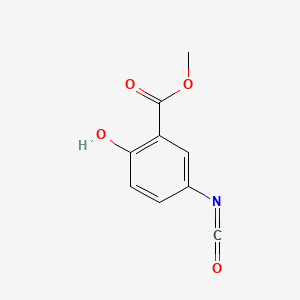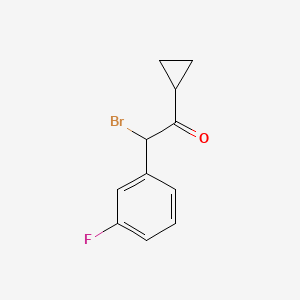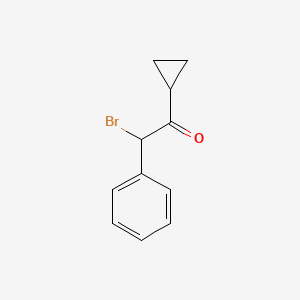
Mono(3-tetrahydropyranyloxybutyl)phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(3-tetrahydropyranyloxybutyl)phthalate is a biochemical used for proteomics research . It has a molecular formula of C17H22O6 and a molecular weight of 322.35 .
Molecular Structure Analysis
The molecular structure of Mono(3-tetrahydropyranyloxybutyl)phthalate is represented by the formula C17H22O6 . This indicates that it contains 17 carbon atoms, 22 hydrogen atoms, and 6 oxygen atoms.Physical And Chemical Properties Analysis
Mono(3-tetrahydropyranyloxybutyl)phthalate is an oil-like substance . It has a molecular weight of 322.35 and a molecular formula of C17H22O6 .Wissenschaftliche Forschungsanwendungen
1. Phthalates in Consumer and Personal Care Products
Phthalates, including compounds like Mono(3-tetrahydropyranyloxybutyl)phthalate, are multifunctional chemicals extensively used in consumer and personal care products. These compounds are key components in plastics, cosmetics, and medical devices. Their widespread application has led to measurable levels of various phthalates in a significant portion of the general population (Hauser et al., 2004); (Hauser & Calafat, 2005).
2. Phthalates in Medical Devices
Phthalates are also used in medical devices due to their ability to impart flexibility and durability to materials like polyvinyl chloride (PVC). The presence of phthalates in medical devices has been a subject of research, highlighting the potential for human exposure through medical treatments (Silva et al., 2005).
3. Environmental and Health Implications
The environmental presence and potential health implications of phthalates, including Mono(3-tetrahydropyranyloxybutyl)phthalate, have been extensively studied. Research indicates associations between phthalate exposure and various health concerns, such as diabetes and reproductive issues, although specific effects of individual phthalates may vary (Svensson et al., 2011); (Ferguson et al., 2011).
Wirkmechanismus
Phthalates, including Mono(3-tetrahydropyranyloxybutyl)phthalate, are endocrine-disrupting chemicals that can induce neurological disorders . They can interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1797133-17-5 |
|---|---|
Produktname |
Mono(3-tetrahydropyranyloxybutyl)phthalate |
Molekularformel |
C17H22O6 |
Molekulargewicht |
322.357 |
IUPAC-Name |
2-[3-(oxan-2-yloxy)butoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-12(23-15-8-4-5-10-21-15)9-11-22-17(20)14-7-3-2-6-13(14)16(18)19/h2-3,6-7,12,15H,4-5,8-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
RCUIYCZJPBXGOU-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)O)OC2CCCCO2 |
Synonyme |
1,2-(Benzene)dicarboxylic Acid 1-(3-Tetrahydropyranyloxybutyl) Ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)
